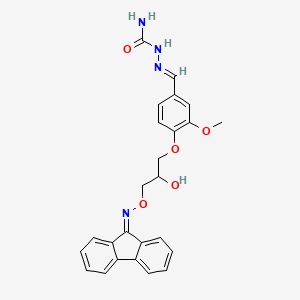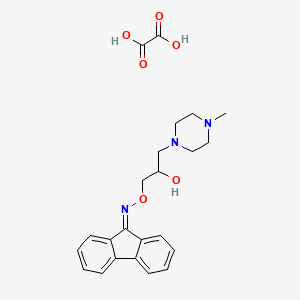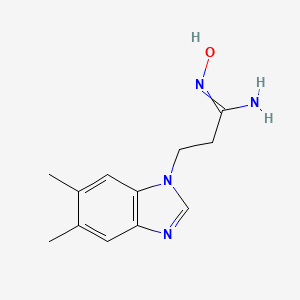
3-(5,6-dimethylbenzimidazol-1-yl)-N'-hydroxypropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5,6-Dimethylbenzimidazol-1-yl)-N’-hydroxypropanimidamide is a complex organic compound that features a benzimidazole ring substituted with dimethyl groups at the 5 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-dimethylbenzimidazol-1-yl)-N’-hydroxypropanimidamide typically involves the reaction of 5,6-dimethylbenzimidazole with appropriate reagents to introduce the hydroxypropanimidamide moiety. One common method involves the reaction of 5,6-dimethylbenzimidazole with 3-bromopropionitrile, followed by hydrolysis and subsequent reaction with hydroxylamine to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(5,6-Dimethylbenzimidazol-1-yl)-N’-hydroxypropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The benzimidazole ring can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and acids/bases are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Aplicaciones Científicas De Investigación
3-(5,6-Dimethylbenzimidazol-1-yl)-N’-hydroxypropanimidamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of materials with specific properties, such as catalysts and polymers.
Mecanismo De Acción
The mechanism of action of 3-(5,6-dimethylbenzimidazol-1-yl)-N’-hydroxypropanimidamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to active sites, influencing biochemical pathways and modulating biological activity. The hydroxypropanimidamide moiety may enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethylbenzimidazole: A simpler analog that lacks the hydroxypropanimidamide group.
1,3-Bis(5,6-dimethylbenzimidazol-1-yl)-2-propanol: A related compound with a different substitution pattern.
Uniqueness
3-(5,6-Dimethylbenzimidazol-1-yl)-N’-hydroxypropanimidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)-N'-hydroxypropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8-5-10-11(6-9(8)2)16(7-14-10)4-3-12(13)15-17/h5-7,17H,3-4H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEFLFSRMNCRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
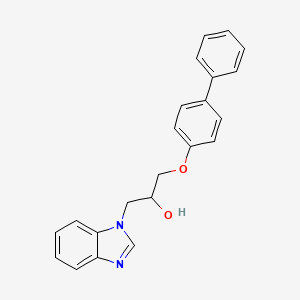
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B7756319.png)
![3-(4-Chlorophenyl)-7-[2-oxo-2-(4-pyrrolidin-1-ylphenyl)ethoxy]chromen-2-one](/img/structure/B7756328.png)
![(4Z)-2-(3,5-dimethylphenyl)-4-[(2-hydroxyethylamino)methylidene]isoquinoline-1,3-dione](/img/structure/B7756330.png)
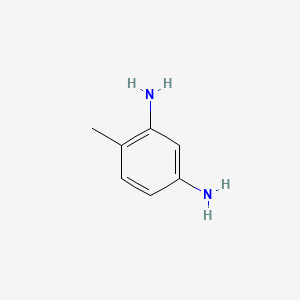

![7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one](/img/structure/B7756349.png)
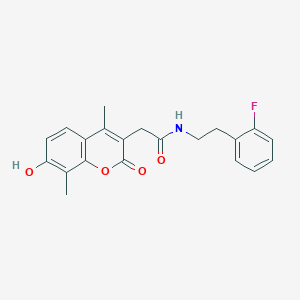
![2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B7756363.png)
![3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]PROPANAMIDE](/img/structure/B7756364.png)
![4-{N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]4-METHYLBENZENESULFONAMIDO}BENZAMIDE](/img/structure/B7756366.png)
![[[2,7-Bis(tert-butylsulfamoyl)fluoren-9-ylidene]amino]urea](/img/structure/B7756369.png)
